(3R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
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Properties
IUPAC Name |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9?,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRWAYWNXBSUFV-UDNWOFFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C2CCC1CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid, with the CAS number 149681-02-7, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cognitive function. This article explores its biological activity, highlighting research findings, case studies, and relevant data.
Research indicates that this compound acts primarily as an agonist at the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in cognitive processes and is a target for therapeutic interventions in conditions like schizophrenia and Alzheimer's disease.
Cognitive Enhancement
A significant body of research has focused on the compound's ability to improve cognitive functions. In preclinical studies, it has been shown to enhance auditory sensory gating and improve memory performance in rodent models. For instance, a study demonstrated that compounds acting on α7 nAChR could ameliorate cognitive deficits associated with schizophrenia by enhancing executive functions and memory retrieval processes .
Neuroprotective Effects
The compound's neuroprotective properties have also been investigated. It has been found to provide protection against neurotoxic agents in vitro, suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies
- Schizophrenia Treatment : A Phase 2 clinical trial explored the efficacy of compounds targeting α7 nAChR in treating cognitive dysfunction in schizophrenia. Results indicated significant improvements in cognitive performance metrics among participants receiving treatment compared to placebo groups .
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in notable improvements in memory tasks and reductions in amyloid plaque formation, which is characteristic of Alzheimer's pathology.
Data Tables
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (3R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (double-checked for integrity), chemical-resistant lab coats, and safety goggles. Use full-face shields for high-risk operations (e.g., grinding solids) .
- Respiratory Protection : For aerosol generation, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
- Ventilation : Conduct work in fume hoods with ≥100 fpm face velocity to prevent inhalation of particulates .
- First Aid : Immediate rinsing with water (15+ minutes for eyes), followed by medical consultation for ingestion or persistent irritation .
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA-3 column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Compare retention times with racemic mixtures .
- Polarimetry : Measure specific optical rotation ([α]D) at 20°C (e.g., in methanol at 1 mg/mL) to confirm enantiomeric excess .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly if synthetic intermediates co-crystallize with heavy atoms (e.g., bromine derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Moisture Control : Use desiccants (e.g., silica gel) in storage vials to avoid carboxylic acid degradation .
- Light Sensitivity : Shield from UV light using amber glassware to prevent photolytic decomposition .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide to model interactions with acetylcholine-binding proteins, leveraging the bicyclic scaffold’s rigidity for target selectivity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the Boc-protected amine in lipid bilayers, focusing on hydrogen bonding with phospholipids .
- QM/MM Calculations : Evaluate hydrolysis kinetics of the Boc group at varying pH using Gaussian09 (B3LYP/6-31G*) to identify catalytic water molecules .
Q. What experimental strategies resolve contradictions in NMR data for diastereomeric byproducts?
- Methodological Answer :
- 2D NMR : Perform - HSQC and - COSY to assign overlapping signals in the bicyclo[2.2.2]octane region (δ 1.2–2.8 ppm) .
- Dynamic NMR : Analyze temperature-dependent NMR (25–60°C) to detect ring-flipping barriers, which distinguish chair vs. boat conformations .
- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen coupling patterns in HMBC spectra .
Q. How to design stability studies under varying pH for this compound?
- Methodological Answer :
- Buffer Systems : Incubate samples (1 mg/mL) in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 40°C for 14 days .
- Analytical Monitoring : Quantify degradation via UPLC-MS (Waters ACQUITY BEH C18, 1.7 µm) with ESI+ detection. Key degradants include decarboxylated and Boc-deprotected products .
- Kinetic Modeling : Fit data to first-order decay models using MATLAB to calculate (shelf life) at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
